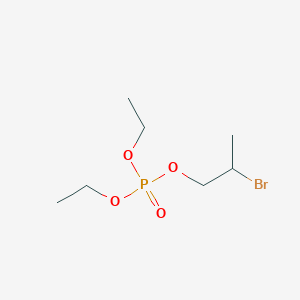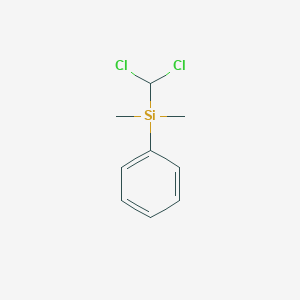![molecular formula C18H18NO2P B14630533 3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione CAS No. 54019-04-4](/img/structure/B14630533.png)
3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of 3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the phosphanylidene group. The synthetic routes often start with the formation of the pyrrolidine-2,5-dione core, which can be achieved through cyclization reactions of appropriate precursors. The reaction conditions may vary, but common methods include the use of palladium-catalyzed reactions and other transition metal-catalyzed processes .
Analyse Chemischer Reaktionen
3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione can be compared to other similar compounds, such as pyrrolidine-2,5-dione derivatives and other phosphanylidene-containing molecules. These compounds share some structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of the pyrrolidine ring and the phosphanylidene group in this compound sets it apart from other related molecules .
Eigenschaften
CAS-Nummer |
54019-04-4 |
|---|---|
Molekularformel |
C18H18NO2P |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
3-[ethyl(diphenyl)-λ5-phosphanylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18NO2P/c1-2-22(14-9-5-3-6-10-14,15-11-7-4-8-12-15)16-13-17(20)19-18(16)21/h3-12H,2,13H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
CATCQYIHHQQIAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=C1CC(=O)NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


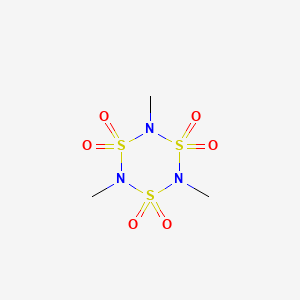
![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)

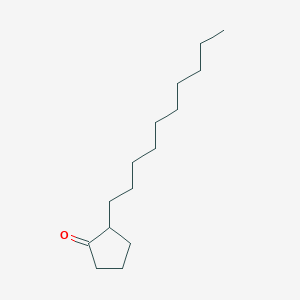
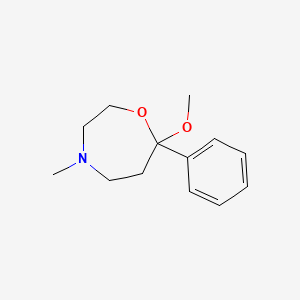
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
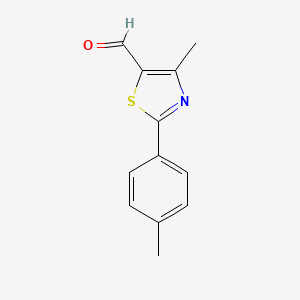
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
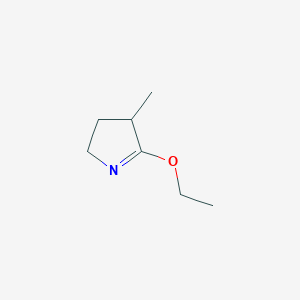

![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
